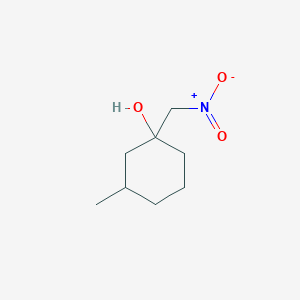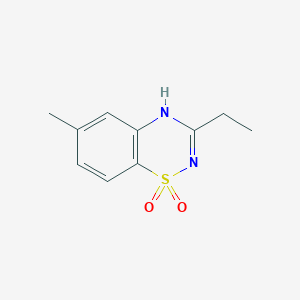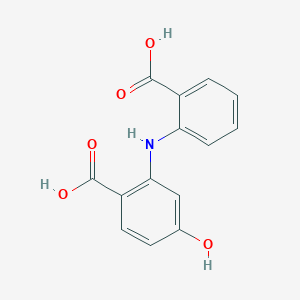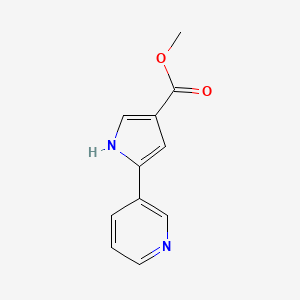
3-Methyl-1-(nitromethyl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(nitromethyl)cyclohexan-1-ol is a chemical compound with a unique structure that includes a cyclohexane ring substituted with a methyl group, a nitromethyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(nitromethyl)cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the nitration of 3-Methylcyclohexanol, followed by reduction to introduce the nitromethyl group. The reaction conditions typically require the use of nitric acid and a suitable reducing agent such as hydrogen gas in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for yield and efficiency, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(nitromethyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-Methyl-1-(nitromethyl)cyclohexanone or 3-Methyl-1-(nitromethyl)cyclohexanoic acid.
Reduction: Formation of 3-Methyl-1-(aminomethyl)cyclohexan-1-ol.
Substitution: Formation of various substituted cyclohexane derivatives depending on the reagent used.
Scientific Research Applications
3-Methyl-1-(nitromethyl)cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(nitromethyl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The nitromethyl group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methylcyclohexanol: Lacks the nitromethyl group, making it less reactive in certain chemical reactions.
3-Methyl-1-(aminomethyl)cyclohexan-1-ol: Similar structure but with an amine group instead of a nitro group, leading to different reactivity and biological activity.
3-Methyl-1-(chloromethyl)cyclohexan-1-ol: Contains a chloromethyl group, which can undergo different substitution reactions compared to the nitromethyl group.
Uniqueness
3-Methyl-1-(nitromethyl)cyclohexan-1-ol is unique due to the presence of both a nitromethyl group and a hydroxyl group on the cyclohexane ring. This combination of functional groups provides a versatile platform for various chemical transformations and potential biological activities.
Properties
CAS No. |
91239-33-7 |
|---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
3-methyl-1-(nitromethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C8H15NO3/c1-7-3-2-4-8(10,5-7)6-9(11)12/h7,10H,2-6H2,1H3 |
InChI Key |
IHGFJEUBRWCVLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(C[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-[2-Methyl-3-(methylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14371269.png)
![4,6-Bis[(2-nitrophenyl)sulfanyl]-3,4-dihydro-2H-1,4-oxazine](/img/structure/B14371272.png)
![Benzene, 1-methoxy-2-[(4-nitrophenyl)thio]-](/img/structure/B14371291.png)
![[3-(Phenoxymethoxy)prop-1-yn-1-yl]benzene](/img/structure/B14371296.png)
![1-{5-[1-(1,3-Dithian-2-ylidene)ethyl]-2-methoxyphenyl}pentan-1-one](/img/structure/B14371315.png)
![1-{10-[3-(Piperazin-1-YL)propyl]-10H-phenothiazin-3-YL}butan-1-one](/img/structure/B14371318.png)






![4-[2-(4-Formylphenyl)ethenyl]-1-methylquinolin-1-ium methanesulfonate](/img/structure/B14371361.png)
![3-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]propan-1-ol](/img/structure/B14371363.png)
